molecular formula C11H22N2O5 B14079061 Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-5-hydroxy-

Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-5-hydroxy-

Cat. No.: B14079061
M. Wt: 262.30 g/mol
InChI Key: OOAMGZCSNWGRDG-MQWKRIRWSA-N
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Description

Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-5-hydroxy- is a derivative of lysine, an essential amino acid. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the N6 position and a hydroxyl group at the 5 position. The Boc group is commonly used in organic synthesis to protect amine groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-5-hydroxy- typically involves the protection of the lysine amine group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The hydroxylation at the 5 position can be introduced through various methods, including oxidation reactions using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would typically include steps for purification, such as crystallization or chromatography, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-5-hydroxy- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Deprotection: Trifluoroacetic acid (TFA)

Major Products Formed

    Oxidation: Formation of a carbonyl compound

    Reduction: Regeneration of the hydroxyl group

    Deprotection: Free amine derivative of lysine

Scientific Research Applications

Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-5-hydroxy- has several applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a protecting group in organic synthesis.

    Biology: Studied for its role in protein modification and enzyme interactions.

    Medicine: Investigated for its potential therapeutic applications, including drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-5-hydroxy- involves its interaction with various molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other positions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-N2,N2-dimethyl-
  • Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-

Uniqueness

Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-5-hydroxy- is unique due to the presence of both the Boc protecting group and the hydroxyl group. This combination allows for selective reactions and modifications, making it a valuable intermediate in synthetic chemistry and a versatile tool in biological research.

Properties

Molecular Formula

C11H22N2O5

Molecular Weight

262.30 g/mol

IUPAC Name

(2S)-2-amino-5-hydroxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C11H22N2O5/c1-11(2,3)18-10(17)13-6-7(14)4-5-8(12)9(15)16/h7-8,14H,4-6,12H2,1-3H3,(H,13,17)(H,15,16)/t7?,8-/m0/s1

InChI Key

OOAMGZCSNWGRDG-MQWKRIRWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCC(CC[C@@H](C(=O)O)N)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CCC(C(=O)O)N)O

Origin of Product

United States

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